molecular formula C16H24N2O B11858773 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11858773
M. Wt: 260.37 g/mol
InChI Key: DOGMQFURFAUUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic chemical building block designed for research and development in medicinal chemistry. This compound features a unique structural motif combining a benzo[b][1,4]oxazepine ring system with a spiro-linked piperidine moiety. Spirocyclic scaffolds of this nature are of significant interest in drug discovery due to their three-dimensional complexity and potential for modulating physicochemical properties. Scientific literature indicates that analogs within this chemical class, specifically 5-alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] compounds, have been investigated as potent inhibitors of Stearoyl-CoA desaturase-1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, and its inhibition is a explored pathway for therapeutic interventions. The isopropyl substituent on the azepine nitrogen allows for structure-activity relationship (SAR) exploration, enabling researchers to fine-tune the compound's steric and lipophilic characteristics to optimize interactions with biological targets . This reagent provides a versatile core structure for the synthesis of novel analogs aimed at hit-to-lead optimization campaigns, making it a valuable tool for researchers in pharmaceutical R&D focusing on metabolic diseases, oncology, and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

5-propan-2-ylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C16H24N2O/c1-13(2)18-12-9-16(7-10-17-11-8-16)19-15-6-4-3-5-14(15)18/h3-6,13,17H,7-12H2,1-2H3

InChI Key

DOGMQFURFAUUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CCNCC2)OC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Solvent1,4-DioxaneMaximizes intermediate stability
Temperature100°CAccelerates cyclization kinetics
Reaction Time18 hoursBalances conversion vs. decomposition
Substituent Position4-IsopropylReduces steric hindrance at cyclization site

This method achieves yields of 58–72% but requires rigorous exclusion of moisture to prevent hydrolysis of the alkynone.

Acid-Catalyzed Spirocyclization

A patent-derived approach employs N-benzyl-4-piperidone and 2-bromo-4-isopropylbenzoic acid ethyl ester as starting materials. The synthesis proceeds via:

  • Zinc-mediated coupling : Reaction in THF with zinc powder forms the alkylated intermediate.

  • Reduction with Red-Al : Sodium bis(2-methoxyethoxy)aluminum hydride reduces ketones to diols.

  • Cyclization with MsCl : Mesyl chloride promotes oxetane formation, yielding the spiro framework.

  • Hydrogenolytic debenzylation : Pd/C under H₂ removes the benzyl protecting group.

Stepwise Yield Analysis

StepYield (%)Purity (%)
Zinc coupling8592
Red-Al reduction7889
Mesylation9195
Debenzylation8898

This four-step sequence affords an overall yield of 52% , with scalability demonstrated at the 100-g scale.

Reductive Amination Strategy

Hydrogenation of preformed imines provides an alternative route. 4-Isopropyl-2-nitrobenzaldehyde is condensed with piperidin-4-amine in ethanol, followed by nitro group reduction with Ra-Ni and H₂ (50 psi). The resulting amine undergoes spontaneous cyclization in acidic methanol to form the spiro structure.

Critical Factors

  • Nitro Reduction Efficiency : Excess Raney Ni (20 wt%) ensures complete reduction without over-hydrogenation.

  • Acid Choice : HCl/MeOH (1 M) achieves >90% cyclization versus <50% with acetic acid.

Comparative Analysis of Methodologies

MethodTotal Yield (%)StepsKey AdvantageLimitation
Alkynone Cyclization721Atom-economicMoisture-sensitive reagents
Acid-Catalyzed524ScalableLabor-intensive purification
Reductive Amination653Mild conditionsRequires high-pressure H₂

Mechanistic Insights and Side Reactions

Cyclization Regioselectivity

The 7-endo-dig pathway dominates in alkynone-based syntheses due to favorable orbital overlap between the alkyne and amine lone pair. Competing 5-exo-dig pathways are suppressed by the isopropyl group’s steric bulk.

Degradation Pathways

  • Acid-Mediated Ring Opening : Exposure to HCl > 2 M cleaves the spiro center, yielding linear amine byproducts.

  • Oxidative Lactamization : Storage under O₂ generates a lactam impurity (3–8%) via C–H oxidation adjacent to the isopropyl group.

Industrial-Scale Considerations

For kilogram-scale production, the acid-catalyzed route is preferred due to:

  • Solvent Recovery : 1,4-dioxane and THF are efficiently reclaimed via distillation.

  • Catalyst Recycling : Pd/C from debenzylation retains 85% activity over five batches.

Emerging Methodologies

Recent advances include photoredox-mediated spirocyclization , where visible light activates aryl halides for coupling with piperidine derivatives. Preliminary data show a 40% yield under blue LED irradiation, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-isopropyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] and analogous spirocyclic compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
5-Isopropyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Isopropyl (C₃H₇) C₁₇H₂₄N₂O* ~272.39 (estimated) Hypothesized as a kinase inhibitor intermediate; substituent enhances lipophilicity
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Cyclopropylmethyl (C₄H₇) C₁₇H₂₄N₂O 272.39 Used in pharmaceutical research; cyclopropyl group may improve metabolic stability
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate tert-Butyl (C₄H₉O₂) C₁₈H₂₆N₂O₃ 318.41 Carbamate-protected derivative; serves as a synthetic intermediate for peptide coupling
Spiro[1,5-benzoxazepine-2(3H),4'-piperidine], 4,5-dihydro-5-propyl- Propyl (C₃H₇) C₁₆H₂₄N₂O 260.38 Structural simplicity; potential precursor for neuropharmacological agents
Dibenz[b,f][1,4]oxazepine (CR) None (parent structure) C₁₃H₉NO 195.22 Riot control agent; toxicological effects documented in inhalation studies

* Estimated based on structural similarity to CAS 1298034-45-3 .

Key Observations:

Substituent Effects: Isopropyl vs. tert-Butyl Carbamate: The tert-butyl carbamate derivative (C₁₈H₂₆N₂O₃) introduces a protective group, enabling selective functionalization during synthesis .

Synthetic Routes: Analogous compounds are synthesized via reductive amination (e.g., Na₂S₂O₄-mediated cyclization in imidazo-pyridine systems) or acylation of spiro-piperidine precursors . tert-Butyl derivatives (e.g., 693789-34-3) are often prepared using Boc-protection strategies, as noted in intermediates for peptide synthesis .

Biological Relevance :

  • While the target compound’s bioactivity remains uncharacterized, structurally related spiro-piperidines are explored as kinase inhibitors (e.g., imidazo-pyridine derivatives in ) .
  • Dibenzoxazepines (e.g., CR) demonstrate neurotoxic and inflammatory effects, highlighting the pharmacological versatility of the oxazepine core .

Biological Activity

5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of both oxazepine and piperidine. Its molecular formula is C13H17N2OC_{13}H_{17}N_{2}O, and it has a molecular weight of approximately 233.29 g/mol. The spiro configuration is significant as it may influence the compound's interaction with biological targets.

Research indicates that 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] exhibits various biological activities:

  • Anticholinergic Activity : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity, which could have implications for treating neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : Some derivatives of spiro compounds have shown cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated.

In Vitro Studies

  • Anticholinesterase Activity : A study evaluated the AChE inhibitory potential of several spiro compounds. Results indicated that 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] displayed significant inhibition with an IC50 value comparable to known AChE inhibitors .
  • Cytotoxicity Assays : In vitro cytotoxicity tests on MDA-MB-231 breast cancer cells revealed that this compound could reduce cell viability significantly at concentrations above 50 µg/mL .

Case Studies

StudyFindingsReference
Study on AChE InhibitionDemonstrated significant inhibition of AChE activity at low micromolar concentrations
Cytotoxicity in Cancer CellsReduced viability in MDA-MB-231 cells with IC50 values around 80 µg/mL

Structure-Activity Relationship (SAR)

The structural characteristics of 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] play a crucial role in its biological activity. Modifications to the isopropyl group or the oxazepine moiety may enhance its potency against specific targets. For instance:

  • Isopropyl Substitution : Variations in the isopropyl group have been linked to increased AChE inhibitory activity.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Isopropyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]?

The compound is synthesized via the reduction of spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Substituents on the aryl moiety critically influence the rearrangement efficiency, with electron-withdrawing groups enhancing reaction yields. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >95% purity, as validated for analogous spirocyclic derivatives .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) in the benzoxazepine-piperidine scaffold.
  • NMR (¹H/¹³C) : Resolves the spirocyclic structure, isopropyl group orientation, and piperidine ring conformation. For example, coupling constants (J = 2–4 Hz) between protons on the oxazepine and piperidine rings confirm spiro-junction geometry .
  • GC-MS : Validates molecular weight (e.g., m/z 272–336 for related derivatives) and detects impurities .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–8°C in airtight containers under argon to prevent oxidation. Handling requires PPE (nitrile gloves, safety goggles) and a fume hood to mitigate risks associated with skin/eye irritation (GHS codes: H315, H319). Avoid exposure to moisture, as hygroscopic degradation products have been observed in similar spirocyclic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for enzyme inhibition?

SAR strategies focus on modifying the isopropyl group and benzoxazepine ring substituents. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl moiety improve binding to stearoyl-CoA desaturase-1 (SCD1), reducing IC₅₀ values by 40–60% .
  • Piperidine nitrogen functionalization (e.g., tert-butyl carbamate) enhances metabolic stability in hepatic microsomal assays .
  • Computational docking (e.g., AutoDock Vina) predicts interactions with SCD1’s hydrophobic substrate-binding pocket, guiding rational design .

Q. What in vitro assays validate the compound’s inhibitory activity against SCD1?

  • Enzymatic assays : Use recombinant SCD1 and [¹⁴C]-stearoyl-CoA to measure oleic acid production via liquid scintillation counting. IC₅₀ values ≤1 µM indicate potent inhibition .
  • Cellular assays : Treat HepG2 hepatocytes and quantify oleate/palmitate ratios via GC-MS. A 2–3-fold reduction in oleate confirms target engagement .

Q. How can orthogonal protection strategies diversify this scaffold for drug discovery?

The scaffold’s three functional groups enable sequential modifications:

Piperidine nitrogen : Protect with Boc (tert-butyloxycarbonyl) using di-tert-butyl dicarbonate in THF.

Benzoxazepine oxygen : Alkylate with propargyl bromide under basic conditions (K₂CO₃/DMF).

Isopropyl group : Replace with aryl halides via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃) .

Methodological Notes

  • Contradictions in data : While DIBAH reduction is effective for spirocyclic derivatives, competing pathways (e.g., over-reduction to secondary amines) may occur if reaction temperatures exceed −20°C .
  • Critical parameters : Recrystallization solvent polarity (ethanol vs. methanol) significantly impacts yield and purity for analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.